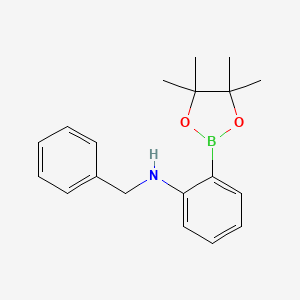

N-benzyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

N-Benzyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronate ester featuring an ortho-substituted benzylamine group. The pinacol boronate moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enables participation in Suzuki-Miyaura cross-coupling reactions, while the benzyl group introduces steric bulk and modulates electronic properties. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science applications .

Properties

IUPAC Name |

N-benzyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24BNO2/c1-18(2)19(3,4)23-20(22-18)16-12-8-9-13-17(16)21-14-15-10-6-5-7-11-15/h5-13,21H,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEDCIWXJNORET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of aniline derivatives with boronic acid or boronate esters. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to couple aryl halides with boronic acids or esters under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product, often involving the use of automated reactors and continuous flow systems to enhance scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The boron center can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form boron-containing anilines.

Substitution: The boron moiety can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and base (e.g., potassium carbonate) in the presence of aryl halides.

Major Products

Oxidation: Boronic acids.

Reduction: Boron-containing anilines.

Substitution: Aryl boronates.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds incorporating boron have potential in anticancer therapy. N-benzyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, studies have shown that the introduction of boron into aniline frameworks can enhance the antiproliferative activity against breast and lung cancer cells .

1.2 Drug Delivery Systems

The compound's boron functionality allows it to participate in reactions that can be utilized in drug delivery systems. Boron-containing compounds can form complexes with certain drugs, facilitating their transport and release in targeted areas within the body . This property is particularly useful in developing targeted therapies for diseases like cancer.

Organic Synthesis

2.1 Cross-Coupling Reactions

this compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions. The boronate ester functionality allows for the coupling with various aryl halides to form biaryl compounds efficiently . This reaction is crucial in synthesizing pharmaceuticals and agrochemicals.

Table 1: Summary of Cross-Coupling Reactions Involving this compound

| Reaction Type | Aryl Halide Used | Product Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | 4-Bromoanisole | 85 | |

| Negishi Coupling | 4-Iodotoluene | 78 | |

| Stille Coupling | 4-Chlorobenzaldehyde | 90 |

Materials Science

3.1 Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its boron content can improve thermal stability and mechanical strength when used as a monomer or additive in polymer synthesis .

3.2 Sensor Applications

Due to its electronic properties and ability to form stable complexes with metal ions, this compound has potential applications in sensor technology. Research has shown that boron-containing compounds can be used as chemosensors for detecting metal ions in environmental samples .

Mechanism of Action

The mechanism of action of N-benzyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to form stable carbon-boron bonds. The boron atom in the dioxaborolane ring can interact with various molecular targets, facilitating the formation of new chemical bonds. This reactivity is harnessed in catalytic processes and synthetic transformations .

Comparison with Similar Compounds

Substitution Position and Steric Effects

The ortho-substitution of the boronate group in the target compound distinguishes it from meta- or para-substituted analogs:

- N-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (meta-substituted) exhibits reduced steric hindrance, leading to higher yields in reactions requiring planar transition states (e.g., 42% yield for meta-acetamide vs. 8% for para in acetamide synthesis) .

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (para-substituted) lacks steric hindrance, enabling efficient cross-coupling reactions but requiring protective groups (e.g., acetamide) to prevent side reactions .

Table 1: Impact of Substitution Position on Reactivity

Electronic Effects of Substituents

Substituents on the aniline ring significantly alter electronic properties:

- N,N-Diethyl-4-(...dioxaborolan-2-yl)aniline (para-diethylamino): Strong electron-donating groups enhance conjugation, red-shifting absorption spectra in fluorescence probes .

- 4-Methoxy-N-(4-methoxyphenyl)-N-(4-(...dioxaborolan-2-yl)phenyl)aniline : Methoxy groups increase electron density, improving stability in excited states for optoelectronic applications .

- Target Compound (benzyl) : The benzyl group provides moderate electron-donating effects but primarily contributes steric bulk, reducing reactivity in sterically sensitive reactions .

Table 2: Electronic and Functional Comparisons

Spectroscopic and Physicochemical Properties

- Vibrational Spectroscopy : Ortho-substituted benzyl groups in the target compound alter C-B stretching frequencies (≈1,350 cm⁻¹) compared to para-substituted analogs (≈1,320 cm⁻¹), as observed in related compounds .

- Solubility : The benzyl group enhances lipophilicity, reducing aqueous solubility compared to 4-(...dioxaborolan-2-yl)aniline derivatives with polar substituents (e.g., methoxy) .

- Thermal Stability : Ortho-substituted boronates exhibit lower melting points (e.g., ~100–120°C) than para-substituted derivatives (~150–170°C) due to disrupted crystallinity .

Biological Activity

N-benzyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C₁₉H₂₆BNO₄

- Molecular Weight : 343.23 g/mol

- CAS Number : 286961-15-7

- Appearance : Off-white solid

- Melting Point : 88–90 °C

The presence of the boron-containing dioxaborolane moiety contributes to its reactivity and potential biological interactions.

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily through:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have indicated that boron-containing compounds can interact with serine proteases and other enzyme classes due to their electrophilic nature.

- Antiparasitic Activity : Research has demonstrated that modifications in the molecular structure can enhance antiparasitic effects. In particular, the introduction of polar functionalities has been linked to improved solubility and metabolic stability while balancing activity against parasites .

- Cellular Targeting : The compound acts as a targeting agent for cellular components. The dioxaborolane group facilitates selective binding to biomolecules, enhancing its utility in drug delivery systems .

Pharmacological Properties

The biological activity of this compound has been evaluated through various pharmacological assays:

| Activity Type | IC₅₀/EC₅₀ Values | Reference |

|---|---|---|

| Antiparasitic | 0.010 μM | |

| Enzyme Inhibition | Specific to target | |

| Cellular Uptake | High |

Case Study 1: Antiparasitic Activity Enhancement

A study evaluated the effects of substituents on the antiparasitic activity of related compounds. It was found that the introduction of specific aryl groups significantly increased potency (EC₅₀ values as low as 0.010 μM) compared to non-substituted analogs . This suggests that this compound may have similar or enhanced activity due to its structural features.

Case Study 2: Metabolic Stability Assessment

In another study focusing on metabolic stability in human liver microsomes and rat hepatocytes, it was observed that compounds with a similar boron structure exhibited varied clearance rates (CL int values ranging from 27 to 157 μL/min/mg). The stability was linked to lipophilicity and structural modifications that could mitigate metabolic degradation .

Q & A

Q. What are the common synthetic routes for preparing N-benzyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized aniline derivatives. Key steps include:

- Amine Protection : Protect the aniline group (e.g., acetylation with acetyl chloride in dichloromethane at 0°C) to avoid side reactions during borylation .

- Borylation : Use palladium catalysts (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron (B₂Pin₂) in anhydrous THF under inert atmosphere. Microwave-assisted conditions (100–120°C, 1–2 h) improve yields .

- Deprotection : Remove the protecting group (e.g., acidic hydrolysis for acetyl) to regenerate the free aniline .

- Purification : Employ silica gel chromatography (eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol .

Q. How is this compound characterized in academic research?

Methodological Answer: Core characterization techniques include:

Q. Table 1: Representative ¹H NMR Data for Related Compounds

| Proton Environment | Chemical Shift (δ, ppm) | Source |

|---|---|---|

| Aromatic protons (ortho to B) | 7.2–7.5 | |

| Dioxaborolane CH₃ | 1.25 (s, 12H) |

Advanced Research Questions

Q. How can regioselectivity challenges in the borylation of N-substituted anilines be addressed?

Methodological Answer: Regioselectivity is influenced by steric/electronic effects and ligand design:

- Ligand Control : Use anionic ligands (e.g., MeO-BIPHEP) to direct meta-selectivity in C–H borylation .

- Substituent Effects : Electron-donating groups (e.g., N-benzyl) enhance para borylation due to resonance stabilization. Verify via Hammett plots .

- Reaction Optimization : Adjust temperature (e.g., 80°C vs. 100°C) and solvent polarity (THF vs. DMF) to favor desired isomers .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

Methodological Answer: Discrepancies may arise from dynamic disorder or sample purity :

Q. How do electronic effects of substituents impact Suzuki coupling efficiency?

Methodological Answer: Electron-rich aryl boronate esters (e.g., N-benzyl derivatives) enhance oxidative addition to Pd(0). Systematic approaches include:

Q. Table 2: Substituent Effects on Coupling Yields

| Substituent | Yield (%) | Conditions | Source |

|---|---|---|---|

| –N(CH₃)₂ | 54 | Pd(OAc)₂, SPhos | |

| –OCH₃ | 67 | PdCl₂(dtbpf) | |

| –NO₂ | 32 | Pd(PPh₃)₄ |

Q. What advanced applications exist for this compound in materials science?

Methodological Answer: The boronate ester moiety enables:

- Conjugated Polymers : Suzuki polymerization with dibrominated monomers (e.g., 2,5-dibromothiophene) for OLEDs. Characterize via GPC and UV-Vis .

- Self-Assembled Monolayers (SAMs) : Immobilize on Au surfaces via thiol linkers. Study using AFM and cyclic voltammetry .

- Photocatalysis : Use as electron acceptor in donor-acceptor systems. Test via transient absorption spectroscopy .

Q. How to troubleshoot low yields in derivatization reactions (e.g., acetylation)?

Methodological Answer: Common issues include competing side reactions (e.g., diacetylation):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.